7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a polyfunctional heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with:
- Chlorine at position 7 (electron-withdrawing, enhancing reactivity and stability).
- Methyl at position 5 (moderate steric bulk, influencing solubility and binding interactions).
- p-Tolyl (4-methylphenyl) at position 3 (aromatic group contributing to lipophilicity and π-π stacking).
- Trifluoromethyl at position 2 (strong electron-withdrawing effect, improving metabolic stability and membrane permeability).
This compound’s structural complexity makes it a candidate for diverse applications, including medicinal chemistry (kinase inhibition, antitumor activity) and materials science. Its synthesis likely involves halogenation, nucleophilic substitution, or cross-coupling strategies, as seen in related derivatives .
Properties
IUPAC Name |
7-chloro-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3/c1-8-3-5-10(6-4-8)12-13(15(17,18)19)21-22-11(16)7-9(2)20-14(12)22/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOXTEJNKFDMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo-pyrimidines, characterized by a fused pyrazole and pyrimidine ring system. The presence of chloro, methyl, and trifluoromethyl substituents contributes to its unique chemical reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo-pyrimidine derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism of Action : Research indicates that these compounds can initiate apoptosis via intrinsic and extrinsic pathways. They affect mitochondrial membrane potential and activate caspase-8, leading to programmed cell death in colorectal cancer cells (DLD-1 and HT-29) .
- Cell Line Studies : In vitro studies demonstrated that derivatives exhibited cytotoxic effects at concentrations as low as 0.5 µM. The compounds significantly decreased the levels of p53 protein, suggesting a p53-independent mechanism of action .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MM137 | DLD-1 | 0.5 | Apoptosis via caspase activation |
| MM137 | HT-29 | 0.5 | Apoptosis via mitochondrial pathway |
Antiviral Activity
Some pyrazolo-pyrimidine derivatives have also shown antiviral activity. They inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the proliferation of certain viruses and parasites:
- Inhibition Studies : Compounds were tested against Plasmodium falciparum and other viral strains, showing promising results in inhibiting cellular growth and viral replication .
Pharmacological Applications
The diverse biological activities of this compound suggest potential applications in drug development:
- Cancer Therapy : Given its ability to induce apoptosis in cancer cells, further development could lead to novel anticancer agents targeting specific pathways involved in tumor growth.
- Antiviral Treatments : Its activity against DHODH indicates potential use in treating viral infections or as an immunosuppressive agent .
Case Studies
Several case studies have illustrated the effectiveness of pyrazolo-pyrimidine derivatives in clinical settings:
- Colon Cancer Treatment : A study involving similar compounds demonstrated significant tumor reduction in animal models when administered at specific dosages .
- Viral Infections : Clinical trials are ongoing to evaluate the efficacy of these compounds in treating viral infections associated with immune deficiencies .
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies demonstrated that 7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine effectively reduced the viability of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of EGFR signaling | |
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis via caspase activation |
Neurological Disorders
The compound has also been investigated for its neuroprotective effects. Studies have shown that it can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study Insights:
- A study involving animal models of neurodegeneration demonstrated that treatment with the compound resulted in improved cognitive function and reduced markers of oxidative stress in the brain tissue.
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective effects, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Trends :
Physicochemical Properties
Insights :
Q & A
Q. What are effective synthetic routes for 7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine and its analogs?
Methodological Answer: The core pyrazolo[1,5-a]pyrimidine scaffold can be synthesized via cyclization of precursors such as 1,1,1-trifluoro-4-methoxy-4-(4-tolyl)-but-3-en-2-one with 5-methyl-3-amino-1H-pyrazole in acetic acid under reflux (16 hours, 79% yield). Purification is achieved via recrystallization from hexane . Key steps include:
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Essential techniques include:
- IR spectroscopy : Identify functional groups (e.g., C-F stretches at ~1100–1200 cm⁻¹ for CF₃ groups) .
- ¹H/¹³C NMR : Assign substituent positions (e.g., methyl groups at δ ~2.3 ppm; aromatic protons at δ ~7.0–8.0 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
- Elemental analysis : Validate purity (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. How to assess initial biological activity of derivatives?
Methodological Answer:
- Anticancer screening : Use MTT assays on HCT116 cells (e.g., IC₅₀ values compared to cisplatin ).
- Antimicrobial testing : Disk diffusion assays against bacterial/fungal strains .
- In vitro binding studies : Radiolabeled derivatives (e.g., ¹⁸F probes for PET imaging ).
- Enzyme inhibition : Kinase assays (e.g., TRK kinase inhibition ).
Advanced Research Questions
Q. How to resolve contradictions in NMR data for substituted derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity (e.g., correlation between pyrimidine protons and CF₃ groups) .
- DFT calculations : Predict chemical shifts and compare with experimental data to assign ambiguous signals .
- Variable-temperature NMR : Identify dynamic effects (e.g., rotameric equilibria in CF₃-substituted analogs) .
Q. What strategies are used to determine crystal structure and conformation?
Methodological Answer:
-
X-ray crystallography : Single-crystal diffraction (Mo Kα radiation, triclinic P1 space group) reveals planarity of the pyrazolo[1,5-a]pyrimidine ring (max. deviation: 0.014 Å) and dihedral angles (e.g., 14.1° between p-tolyl and core) .
-
Key parameters :
Parameter Value Space group P1 Unit cell (Å) a=4.87, b=11.27, c=13.56 R-factor 0.057 Dihedral angle 14.1° (p-tolyl vs. core)
Q. How to design PET radiotracers based on this scaffold?
Methodological Answer:
- ¹⁸F labeling : Introduce ¹⁸F via nucleophilic substitution of tosylated precursors with [¹⁸F]KF/Kryptofix 2.2.2 in DMF (100°C, 20 min, 25% radiochemical yield) .
- Purification : HPLC (C18 column, acetonitrile/water gradient).
- Validation : Radiochemical purity >98% and biodistribution studies in tumor-bearing mice (e.g., S180 tumors ).
Q. How to study structure-activity relationships (SAR) for kinase inhibition?
Methodological Answer:
- Substituent variation : Modify C-5 (alkyl/aryl) and C-7 (electron-withdrawing groups) to enhance binding .
- Kinase assays : Test inhibition of TRK/VEGFR2 kinases (IC₅₀ values <100 nM for potent derivatives) .
- Molecular docking : Simulate binding modes (e.g., PyMOL/AutoDock) using crystal structures (PDB IDs) to identify key interactions (e.g., hydrogen bonds with hinge regions) .
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma stability, logP, and metabolic half-life (e.g., microsomal assays).
- Biodistribution studies : Track ¹⁸F-labeled analogs in murine models to correlate tumor uptake with efficacy .
- Dose optimization : Adjust dosing regimens based on toxicity (e.g., LD₅₀ in BALB/c mice) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
